BenchChemオンラインストアへようこそ!

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Antitubercular drug discovery Pantothenate synthetase inhibition Whole-cell MIC vs enzymatic IC50

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 876717-81-6) is a heterocyclic aldehyde belonging to the benzo[d]imidazo[2,1-b]thiazole class, a scaffold recognized for its broad pharmacological relevance. This compound serves as the direct synthetic precursor to a series of 3-carbohydrazide derivatives that act as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PanC), an enzyme essential for coenzyme A biosynthesis and mycobacterial persistence.

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
CAS No. 876717-81-6
Cat. No. B3162242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde
CAS876717-81-6
Molecular FormulaC11H8N2OS
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCC1=C(N2C3=CC=CC=C3SC2=N1)C=O
InChIInChI=1S/C11H8N2OS/c1-7-9(6-14)13-8-4-2-3-5-10(8)15-11(13)12-7/h2-6H,1H3
InChIKeyQIPHXUDTMCOVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 876717-81-6): A Strategic Aldehyde Building Block for Antitubercular Drug Discovery


2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 876717-81-6) is a heterocyclic aldehyde belonging to the benzo[d]imidazo[2,1-b]thiazole class, a scaffold recognized for its broad pharmacological relevance [1]. This compound serves as the direct synthetic precursor to a series of 3-carbohydrazide derivatives that act as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (PanC), an enzyme essential for coenzyme A biosynthesis and mycobacterial persistence [2]. Its unique substitution pattern—a 2-methyl group on the imidazo ring and a 3-carbaldehyde functionality on the benzo-fused system—differentiates it from both non-methylated analogs and positional isomers, directly impacting the potency of downstream derivatives.

Why Benzo[d]imidazo[2,1-b]thiazole-2-carbaldehyde or Imidazo[2,1-b]thiazole-5-carbaldehyde Cannot Replace 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde


The benzo[d]imidazo[2,1-b]thiazole scaffold contains two principal sites for aldehyde functionalization: the 2-position and the 3-position. Aldehydes at position 2 (e.g., CAS 114095-04-4) generate 2-carboxamide derivatives, whereas 3-carbaldehydes yield 3-carbohydrazides, which are the chemotype responsible for sub-micromolar PanC inhibition [1]. Furthermore, the benzo-fused system confers a distinct whole-cell activity advantage: in head-to-head comparisons, benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazides exhibited lower MIC values against M. tuberculosis than their non-benzo imidazo[2,1-b]thiazole-5-carbohydrazide counterparts, despite comparable enzymatic IC50 values [2]. The 2-methyl substituent is also critical; the design of this compound class originated from 2-methylimidazo[1,2-a]pyridine-3-carboxamide PanC inhibitors, and the methyl group was conserved in the evolution to the benzo[d]imidazo[2,1-b]thiazole series to maintain target engagement [1]. Substituting with a non-methylated or positionally isomeric aldehyde therefore precludes access to the validated antitubercular pharmacophore.

Quantitative Differentiation Evidence: 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde Versus Closest Analogs


Benzo-Fused 3-Carbohydrazides Yield Superior Whole-Cell Antitubercular Potency Compared to Non-Benzo 5-Carbohydrazides Despite Similar Enzymatic Inhibition

In the Samala et al. 2016 study, the benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide series (synthesized from the target aldehyde) and the imidazo[2,1-b]thiazole-5-carbohydrazide series were evaluated in parallel. Compound 38c (2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide) showed a PanC IC50 of 0.53 ± 0.13 µM and an MIC against M. tuberculosis of 3.53 µM [1]. Its closest non-benzo comparator, compound 40a (N'-(4-bromobenzoyl)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide), exhibited a comparable PanC IC50 of 0.52 ± 0.04 µM but a substantially worse MIC of 16.18 µM—a 4.6-fold loss in whole-cell potency [1][2]. This divergence indicates that the benzo-fused scaffold enhances mycobacterial cell penetration or target engagement in the cellular context, a property that cannot be inferred from enzymatic IC50 alone.

Antitubercular drug discovery Pantothenate synthetase inhibition Whole-cell MIC vs enzymatic IC50

3-Carbaldehyde Regioisomer Is Essential for Generating the Active Carbohydrazide Pharmacophore; 2-Carbaldehyde Isomers Yield Inactive or Divergent Chemotypes

The benzo[d]imidazo[2,1-b]thiazole-2-carbaldehyde regioisomer (CAS 114095-04-4) places the aldehyde at position 2, which upon derivatization yields 2-carboxamides or 2-carboxylates. In contrast, the 3-carbaldehyde of the target compound (CAS 876717-81-6) is the direct precursor to 3-carbohydrazides, the specific chemotype validated as M. tuberculosis PanC inhibitors [1]. The Samala 2016 study explicitly synthesized thirty 3-carbohydrazide derivatives; the most potent (5bc/38c) achieved a PanC IC50 of 0.53 µM and demonstrated in vivo efficacy with a 1.5 log reduction in M. marinum load in zebrafish at 10 mg/kg [1]. No corresponding 2-carboxamide derivative from the 2-carbaldehyde isomer has been reported with comparable PanC inhibitory activity, establishing that the 3-carbaldehyde regioisomer is non-substitutable for this target.

Medicinal chemistry Regioisomeric differentiation Structure-activity relationship (SAR)

2-Methyl Substituent Is Conserved Across PanC Inhibitor Evolution from Imidazo[1,2-a]pyridine to Imidazo[2,1-b]thiazole Scaffolds

The design of benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide derivatives explicitly originated from earlier 2-methylimidazo[1,2-a]pyridine-3-carboxamide PanC inhibitors [1]. The 2-methyl group was a retained pharmacophoric element during scaffold hopping from imidazo[1,2-a]pyridine to imidazo[2,1-b]thiazole and subsequently to the benzo-fused analog [2]. The BRENDA enzyme database catalogs the complete inhibitor series and confirms that every active PanC inhibitor in the Samala 2016 study retains the 2-methyl (benzo series) or 6-methyl (non-benzo series) substituent [3]. The corresponding non-methylated benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde is not reported as a precursor for any PanC inhibitor, implying the methyl group is indispensable for productive binding to the enzyme's active site.

Scaffold hopping Structure-based drug design Pantothenate synthetase

Commercially Available at Higher Purity (98%) Compared to Common Analogs, Reducing Synthetic Variability in Multi-Step Derivative Preparation

The target compound is available from multiple vendors with certified purity of 98% (Leyan, Catalog No. 1623433) , while the 2-carbaldehyde regioisomer (CAS 114095-04-4) is commonly supplied at 95% purity (Fluorochem, Matrix Scientific) . The non-benzo analog 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 75001-31-9) is also typically offered at 95-97% purity . In multi-step synthetic sequences—such as hydrazone formation, cyclization, and subsequent acylation to generate the carbohydrazide library—starting aldehyde impurities accumulate and can confound biological assay interpretation. The 98% purity specification reduces the burden of pre-synthetic purification and minimizes side-product formation during the critical first derivatization step.

Chemical procurement Building block purity Synthetic reproducibility

Physicochemical Profile Differs Decisively from Non-Benzo and 2-Carbaldehyde Analogs, Influencing Downstream Reaction Solubility and Chromatographic Behavior

The target compound has a molecular weight of 216.26 g/mol and a computed XLogP3 of 3.5 [1]. The non-benzo analog 6-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 75001-31-9) is significantly smaller (MW 166.20 g/mol) and more polar, while the 2-carbaldehyde regioisomer (CAS 114095-04-4) has MW 202.23 g/mol . The benzo fusion increases both molecular weight and lipophilicity, which affects the solubility of the aldehyde in common organic solvents used for hydrazide formation (e.g., ethanol, DMF) and the chromatographic retention of intermediates during purification. The topological polar surface area (TPSA) of 62.6 Ų and hydrogen bond acceptor count of 3 (aldehyde oxygen, two heterocyclic nitrogens) further define its reactivity profile as an electrophilic substrate [1].

Physicochemical properties Synthetic feasibility LogP and solubility

Validated Application Scenarios for 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde in Scientific Procurement


Synthesis of Benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide Libraries for M. tuberculosis Pantothenate Synthetase (PanC) Inhibitor Screening

The target aldehyde is the sole validated entry point for generating 3-carbohydrazide derivatives with demonstrated sub-micromolar PanC IC50 values and in vivo efficacy. The lead compound 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc/38c) achieved PanC IC50 = 0.53 µM, MIC = 3.53 µM, and a 1.5 log reduction in M. marinum load in zebrafish at 10 mg/kg . This scaffold has been explicitly prioritized over the imidazo[1,2-a]pyridine predecessors and the non-benzo imidazo[2,1-b]thiazole analogs due to superior whole-cell activity. For any group continuing this chemical series, the 2-methyl-3-carbaldehyde building block is irreplaceable.

Scaffold-Hopping Campaigns from Imidazo[1,2-a]pyridine to Benzo-Fused Imidazo[2,1-b]thiazole PanC Inhibitors

The design rationale for the benzo[d]imidazo[2,1-b]thiazole series was explicitly a scaffold-hopping exercise from the earlier 2-methylimidazo[1,2-a]pyridine-3-carboxamide PanC inhibitors . The 2-methyl substituent was conserved across this transition. The 3-carbaldehyde group is mandatory for installing the carbohydrazide side chain that engages the PanC active site. Researchers performing scaffold-hopping or bioisostere replacement studies that aim to retain PanC inhibitory activity must use this specific aldehyde regioisomer; the 2-carbaldehyde variant leads to an entirely different substitution vector incompatible with the established pharmacophore.

In Vivo Efficacy Studies of Antitubercular Agents Using the Zebrafish-M. marinum Infection Model

Compound 5bc, derived from the target aldehyde, is one of the few benzo[d]imidazo[2,1-b]thiazole derivatives with published in vivo efficacy data: a 1.5 log reduction in M. marinum load in zebrafish at 10 mg/kg, with only 33% cytotoxicity against RAW 264.7 macrophages at 50 µM . This favorable in vivo efficacy-to-cytotoxicity window makes the aldehyde precursor particularly valuable for groups planning to advance derivatives into animal models. Substituting with the non-benzo analog would forfeit the benzo-fusion advantage in whole-cell potency and, by extension, the translational relevance of any in vivo data generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.